molecular formula C11H8Cl2O2S B14482642 3-(5,7-Dichloro-1-benzothiophen-4-yl)propanoic acid CAS No. 64454-23-5

3-(5,7-Dichloro-1-benzothiophen-4-yl)propanoic acid

Cat. No.: B14482642
CAS No.: 64454-23-5
M. Wt: 275.1 g/mol
InChI Key: IRAVLWBBCLNOKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5,7-Dichloro-1-benzothiophen-4-yl)propanoic acid is an organic compound with the molecular formula C11H8Cl2O2S It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,7-Dichloro-1-benzothiophen-4-yl)propanoic acid typically involves the chlorination of benzothiophene followed by the introduction of a propanoic acid group. One common method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 5 and 7 positions of the benzothiophene ring. The resulting dichlorobenzothiophene is then reacted with a propanoic acid derivative under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(5,7-Dichloro-1-benzothiophen-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5,7-Dichloro-1-benzothiophen-4-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5,7-Dichloro-1-benzothiophen-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Benzothiophen-3-yl)propanoic acid
  • 5,7-Dichloro-4-methyl-1-benzothiophen-3(2H)-one
  • 4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid

Uniqueness

3-(5,7-Dichloro-1-benzothiophen-4-yl)propanoic acid is unique due to the presence of chlorine atoms at the 5 and 7 positions of the benzothiophene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

64454-23-5

Molecular Formula

C11H8Cl2O2S

Molecular Weight

275.1 g/mol

IUPAC Name

3-(5,7-dichloro-1-benzothiophen-4-yl)propanoic acid

InChI

InChI=1S/C11H8Cl2O2S/c12-8-5-9(13)11-7(3-4-16-11)6(8)1-2-10(14)15/h3-5H,1-2H2,(H,14,15)

InChI Key

IRAVLWBBCLNOKG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C(C=C(C(=C21)CCC(=O)O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.